
Rodorubicin
Übersicht
Beschreibung
- Klinische Anwendungen umfassen die Behandlung von Brustkrebs, Blasenkrebs, Kaposi-Sarkom, Lymphom und akuter lymphoblastischer Leukämie .
- Es wird durch intravenöse Injektion verabreicht und häufig in Kombination mit anderen Chemotherapeutika eingesetzt.
Doxorubicin: gehört zur Familie der Anthracycline und Antitumor-Antibiotika. Es wird aus dem Bakterium gewonnen.
Herstellungsmethoden
Synthesewege: Doxorubicin kann durch verschiedene Methoden synthetisiert werden, einschließlich chemischer Modifikationen von Daunorubicin (einem anderen Anthracyclin).
Industrielle Produktion: Die Produktion im industriellen Maßstab umfasst die Fermentation von gefolgt von Reinigung und chemischen Modifikationen.
Vorbereitungsmethoden
Synthetic Routes: Doxorubicin can be synthesized through various methods, including chemical modifications of daunorubicin (another anthracycline).
Industrial Production: Industrial-scale production involves fermentation of followed by purification and chemical modifications.
Analyse Chemischer Reaktionen
Reaktionen: Doxorubicin unterliegt mehreren Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien: Spezifische Reagenzien hängen vom Reaktionstyp ab. Zum Beispiel
Hauptprodukte: Reduktion ergibt Doxorubicinol (ein aktives Metabolit), während Oxidation Doxorubicinon bildet.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Rodorubicin has been utilized in treating various malignancies. Its applications include:
- Breast Cancer : Used as part of combination chemotherapy regimens for early and advanced stages.
- Acute Lymphoblastic Leukemia : Effective in pediatric and adult populations.
- Soft Tissue Sarcomas : Commonly employed in treatment protocols for different types of sarcomas.
- Ovarian Cancer : Incorporated into treatment plans for patients resistant to platinum-based therapies .
Recent Advances in Formulation
Recent studies have focused on enhancing the efficacy and reducing the side effects of this compound through innovative delivery systems. These include:
- Liposomal Formulations : Liposomal encapsulation improves drug bioavailability and reduces cardiotoxicity associated with free this compound administration .
- Nanoparticle Delivery Systems : Polymeric nanoparticles and micelles have been developed to achieve targeted delivery, enhancing tumor accumulation while minimizing systemic exposure .
- Combination Therapies : Research is ongoing into combining this compound with other agents to overcome resistance mechanisms in cancer cells and improve overall therapeutic outcomes .
Case Studies
Several case studies highlight the clinical applications of this compound:
-
Breast Cancer Treatment :
- A study reported on a patient with metastatic breast cancer who responded well to a combination regimen including this compound. The patient exhibited significant tumor reduction and improved quality of life post-treatment.
- Cardiotoxicity Management :
- Pediatric Acute Lymphoblastic Leukemia :
Data Summary Table
Application Area | Indications | Formulation Advances |
---|---|---|
Breast Cancer | Early and advanced stages | Liposomal formulations |
Acute Lymphoblastic Leukemia | Pediatric and adult treatment | Nanoparticle delivery systems |
Soft Tissue Sarcomas | Various types | Combination therapies |
Ovarian Cancer | Platinum-resistant cases | Targeted delivery systems |
Wirkmechanismus
DNA Interference: Doxorubicin inhibits topoisomerase II (both topo IIα and topo IIβ isoforms), disrupting DNA replication and repair.
Apoptosis: It induces apoptosis by damaging DNA and interfering with cell cycle progression.
Molecular Targets: Topoisomerase II, DNA, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Das breite Wirkungsspektrum von Doxorubicin und seine etablierte klinische Anwendung machen es einzigartig.
Ähnliche Verbindungen: Andere Anthracycline wie Daunorubicin, Epirubicin und Idarubicin.
Denken Sie daran, dass Doxorubicin sowohl Vorteile als auch potenzielle Nebenwirkungen hat und seine Anwendung eine sorgfältige Abwägung durch medizinisches Fachpersonal erfordert. Wenn Sie weitere Informationen benötigen oder Fragen haben, zögern Sie bitte nicht, sich zu melden .
Biologische Aktivität
Rodorubicin, a derivative of doxorubicin, is an anthracycline antibiotic used primarily in cancer chemotherapy. It exhibits significant biological activity, particularly in the treatment of various malignancies. Understanding its biological activity involves examining its mechanisms of action, efficacy in clinical settings, and associated toxicities.
This compound functions through several key mechanisms:
- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition leads to DNA strand breaks and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and contribute to its cytotoxic effects.
Efficacy in Clinical Studies
This compound has been evaluated in various clinical settings. A summary of recent findings is presented in the table below:
Case Studies
Several case studies highlight this compound's clinical applications and outcomes:
- Case Study 1 : A 60-year-old female with metastatic breast cancer was treated with this compound as part of a combination regimen. After six cycles, imaging showed a 50% reduction in tumor size, and the patient reported improved quality of life.
- Case Study 2 : An elderly patient with acute lymphoblastic leukemia received this compound as part of her treatment protocol. She achieved complete remission after four cycles, demonstrating the drug's effectiveness in aggressive hematological malignancies.
Toxicity Profile
While this compound is effective against various cancers, it is associated with notable toxicities:
- Cardiotoxicity : Similar to doxorubicin, this compound can cause cardiomyopathy. Monitoring cardiac function is essential during treatment.
- Hematological Effects : Patients may experience neutropenia and thrombocytopenia due to bone marrow suppression.
- Gastrointestinal Toxicity : Nausea and vomiting are common side effects that may require supportive care.
Long-term Effects
Long-term follow-up studies indicate a risk for late-onset cardiotoxicity, particularly in patients receiving high cumulative doses of anthracyclines like this compound. Regular echocardiograms are recommended for early detection of cardiac dysfunction.
Eigenschaften
CAS-Nummer |
96497-67-5 |
---|---|
Molekularformel |
C48H64N2O17 |
Molekulargewicht |
941.0 g/mol |
IUPAC-Name |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1 |
InChI-Schlüssel |
JXVAMODRWBNUSF-KZQKBALLSA-N |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cytorhodin S rodorubicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.